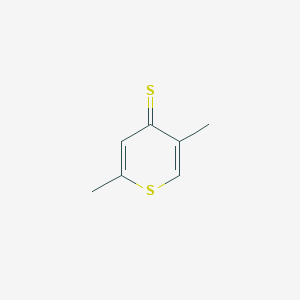
2,5-Dimethyl-4H-thiopyran-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4H-thiopyran-4-thione is a sulfur-containing heterocyclic compound with the molecular formula C7H8S2 It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4H-thiopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethylthiophene with sulfur and a suitable oxidizing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the thiopyran ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethyl-4H-thiopyran-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiopyran ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
2,5-Dimethyl-4H-thiopyran-4-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-4H-thiopyran-4-thione involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
- 2,6-Dimethyl-4H-thiopyran-4-thione
- 2,6-Diphenyl-4H-thiopyran-4-thione
- 4H-Thiopyran-4-one
Comparison: 2,5-Dimethyl-4H-thiopyran-4-thione is unique due to the presence of two methyl groups at the 2 and 5 positions, which can influence its chemical reactivity and biological activity. In comparison, 2,6-Dimethyl-4H-thiopyran-4-thione has methyl groups at the 2 and 6 positions, which may result in different steric and electronic effects. Similarly, 2,6-Diphenyl-4H-thiopyran-4-thione contains phenyl groups, which can significantly alter its properties compared to the dimethyl derivative.
Propriétés
Numéro CAS |
65484-01-7 |
|---|---|
Formule moléculaire |
C7H8S2 |
Poids moléculaire |
156.3 g/mol |
Nom IUPAC |
2,5-dimethylthiopyran-4-thione |
InChI |
InChI=1S/C7H8S2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 |
Clé InChI |
AOOLYLVATWFLNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=S)C(=CS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


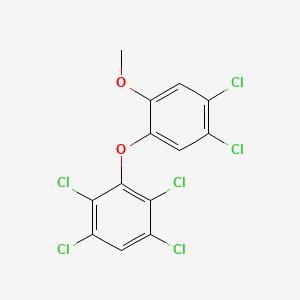
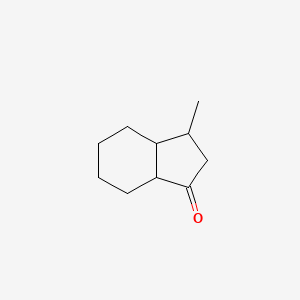
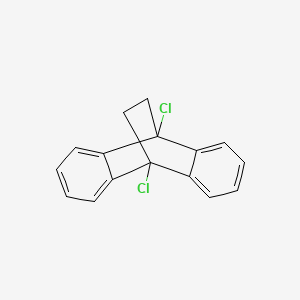



![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)

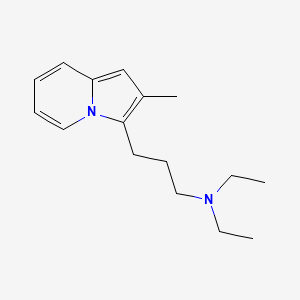

![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
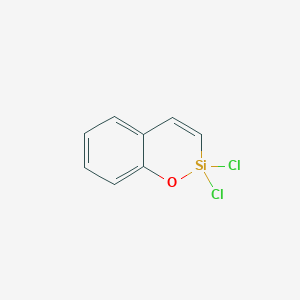
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
